molecular formula C22H21NO2S B3980158 2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide

2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide

Cat. No. B3980158
M. Wt: 363.5 g/mol
InChI Key: QSDCHWBAJZHXGN-UHFFFAOYSA-N
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Description

2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as MPAA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. MPAA belongs to the class of compounds called N-phenylacetamides, which have been studied for their various biological activities. In

Mechanism of Action

The exact mechanism of action of 2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, epilepsy, and other neurological disorders. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, modulate the release of neurotransmitters, and alter neuronal activity in the central nervous system. It has also been shown to have antioxidant properties and to protect against oxidative stress. This compound has been found to have low toxicity and is well-tolerated in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide is its low toxicity and good tolerability, making it a safe compound for use in animal studies. It is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacological properties and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, more research is needed to explore the potential side effects of this compound and to identify any potential drug interactions. Overall, this compound shows promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.

Scientific Research Applications

2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide has been studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its effects on the central nervous system, specifically its interaction with GABA receptors. This compound has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various neurological and psychiatric disorders.

properties

IUPAC Name

2-methoxy-2-phenyl-N-[4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-25-21(18-8-4-2-5-9-18)22(24)23-19-14-12-17(13-15-19)16-26-20-10-6-3-7-11-20/h2-15,21H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDCHWBAJZHXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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